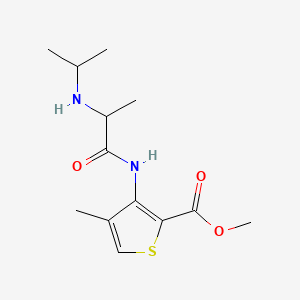

Isopropylarticaine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-methyl-3-[2-(propan-2-ylamino)propanoylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-7(2)14-9(4)12(16)15-10-8(3)6-19-11(10)13(17)18-5/h6-7,9,14H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGQFYHUUMZHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796888-45-3 | |

| Record name | ISOPROPYLARTICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC6OW6TFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of Isopropylarticaine

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of Isopropylarticaine. Given the limited direct literature on Isopropylarticaine, this document synthesizes established principles of drug metabolism, extensive data from its close structural analog, articaine, and field-proven experimental methodologies to present a robust predictive and investigative roadmap.

Executive Summary: The Scientific Imperative

Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development. For local anesthetics, the rate and pathway of metabolism directly influence both efficacy and systemic toxicity. Isopropylarticaine, an analog of the widely used dental anesthetic articaine, differs by the substitution of an isopropyl group for a methyl group in its ester linkage. This seemingly minor structural modification necessitates a full metabolic characterization. The central hypothesis is that while Isopropylarticaine will likely undergo rapid ester hydrolysis similar to articaine, the bulkier isopropyl moiety may influence the rate of this primary clearance pathway and potentially introduce secondary, oxidative metabolic routes. This guide outlines the essential in vitro studies required to elucidate these pathways, determine metabolic stability, and identify the resultant metabolites.

Structural Analogy and Predicted Metabolic Pathways

The metabolic profile of a drug is intimately linked to its chemical structure. Articaine is unique among amide local anesthetics because it contains an ester group, which is a primary site for metabolism.[1][2] This leads to rapid hydrolysis in the bloodstream by plasma esterases, contributing to its favorable safety profile.[3]

IUPAC Name (Articaine): (RS)-Methyl 4-methyl-3-(2-propylaminopropanoylamino)thiophene-2-carboxylate[1]

The structural difference in Isopropylarticaine lies in the ester functional group. By replacing the methyl ester with an isopropyl ester, two primary metabolic questions arise:

-

How will the increased steric hindrance of the isopropyl group affect the rate of esterase-mediated hydrolysis?

-

Could the isopropyl group itself become a substrate for oxidative metabolism by hepatic enzymes, such as the Cytochrome P450 (CYP) system?

Based on these considerations, two principal metabolic pathways are predicted for Isopropylarticaine:

-

Pathway 1: Ester Hydrolysis (Major Pathway): The predominant metabolic route is expected to be the hydrolysis of the isopropyl ester linkage by plasma and tissue carboxylesterases. This reaction would cleave the ester bond, yielding the inactive primary metabolite, articainic acid, and propan-2-ol. This is analogous to the metabolism of articaine to articainic acid and methanol.[1][4]

-

Pathway 2: Oxidative Metabolism (Minor Pathway): A small fraction of the parent drug, or its primary metabolite, may undergo Phase I oxidative metabolism in the liver.[3] For other amide anesthetics like lidocaine, CYP enzymes, particularly CYP3A4 and CYP1A2, are known to be involved.[5][6][7] Potential oxidative reactions for Isopropylarticaine could include hydroxylation of the isopropyl group or other positions on the molecule.

The following diagram illustrates these hypothesized metabolic routes.

Caption: Hypothesized metabolic pathways of Isopropylarticaine.

Experimental Design: A Multi-faceted In Vitro Approach

A definitive understanding of Isopropylarticaine's metabolism requires a systematic in vitro investigation. The following sections detail the critical experiments, explaining the causality behind each methodological choice.

Study 1: Plasma Hydrolysis Assay

Objective: To determine the rate of Isopropylarticaine hydrolysis in a physiologically relevant matrix containing plasma esterases and to compare it with articaine.

Rationale: Since ester hydrolysis is the predicted major clearance pathway, this experiment is fundamental. It will establish the primary metabolic fate of the molecule and provide a direct comparison to its well-characterized analog, articaine. This allows for an initial assessment of how the isopropyl group affects metabolic stability.

Step-by-Step Protocol:

-

Preparation: Thaw pooled human plasma at 37°C. Prepare stock solutions of Isopropylarticaine and a positive control (Articaine) in a suitable solvent like DMSO.

-

Incubation: In triplicate, add the test compound to pre-warmed plasma to achieve a final concentration of 1-5 µM. Ensure the final solvent concentration is low (<0.5%) to avoid affecting enzyme activity.

-

Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile. This will precipitate the plasma proteins and stop enzymatic activity. Include an internal standard in the acetonitrile for accurate quantification.

-

Sample Processing: Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to measure the disappearance of the parent compound (Isopropylarticaine) over time.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line will be used to calculate the in vitro half-life (t½).

Study 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of Isopropylarticaine to Phase I oxidative metabolism by hepatic enzymes.

Rationale: Human liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in CYP enzymes.[8] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance by the most common family of drug-metabolizing enzymes.[9] It will specifically address the hypothesis of whether the isopropyl group or other parts of the molecule are targets for oxidation.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a master mix containing pooled human liver microsomes (0.5 mg/mL final concentration) in a 100 mM potassium phosphate buffer (pH 7.4).[10][11]

-

Pre-incubation: Add Isopropylarticaine (1 µM final concentration) to the microsome master mix and pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.[12]

-

Initiation: Start the metabolic reaction by adding a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

-

Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.[9]

-

Sample Processing and Analysis: Process the samples as described in the plasma hydrolysis assay (Section 3.1, steps 5-6). Analyze the disappearance of Isopropylarticaine using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and the intrinsic clearance (Clint) using the following equations:

-

k = - (slope of the ln[% remaining] vs. time plot)

-

t½ = 0.693 / k

-

Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Data Presentation: Expected Output for Metabolic Stability

| Compound | Matrix | t½ (min) | Clint (µL/min/mg protein) |

| Isopropylarticaine | Human Plasma | Experimental Result | N/A |

| Articaine (Control) | Human Plasma | Experimental Result | N/A |

| Isopropylarticaine | HLM (+NADPH) | Experimental Result | Calculated Result |

| Isopropylarticaine | HLM (-NADPH) | >60 (Expected) | <5 (Expected) |

| Verapamil (Control) | HLM (+NADPH) | <15 (Expected) | >100 (Expected) |

Study 3: Metabolite Identification (Met ID)

Objective: To identify the chemical structures of metabolites formed from the incubation of Isopropylarticaine with human liver microsomes.

Rationale: Identifying the metabolites is crucial for understanding potential "metabolic soft spots" on the molecule and for determining if any unique or potentially reactive metabolites are formed.[13] This study uses high-resolution mass spectrometry to detect and structurally elucidate the biotransformation products.

Experimental Workflow for Metabolite Identification

Caption: A typical workflow for in vitro metabolite identification.

Step-by-Step Protocol:

-

Incubation: Perform a larger-scale incubation similar to the metabolic stability assay (Section 3.2), but with a slightly higher concentration of Isopropylarticaine (e.g., 10 µM) to ensure detectable levels of metabolites. Incubate for a longer period (e.g., 60 minutes).

-

Sample Preparation: Terminate the reaction and process the sample as previously described. Pool the supernatant from multiple incubations if necessary to concentrate the metabolites.

-

LC-HRMS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Full Scan MS: Acquire data in full scan mode to detect all parent- and metabolite-related ions based on their accurate mass.

-

Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically acquire fragmentation spectra (MS/MS) for the most abundant ions detected in the full scan, or for predicted metabolite masses.[14]

-

-

Data Analysis and Structure Elucidation:

-

Use specialized metabolite identification software to process the raw data. The software will compare the drug-incubated sample to a control (vehicle-incubated) sample to find unique peaks.

-

Predict potential biotransformations (e.g., +16 Da for oxidation, hydrolysis of the ester).

-

Confirm the elemental composition of potential metabolites from their accurate mass measurements.

-

Analyze the MS/MS fragmentation patterns of the parent drug and its metabolites. Common fragmentation pathways can help pinpoint the site of metabolic modification.[15][16] For example, a mass shift in a fragment ion containing the isopropyl group would suggest oxidation at that position.

-

Conclusion and Forward Look

This technical guide provides a scientifically grounded strategy for the comprehensive in vitro metabolic evaluation of Isopropylarticaine. By leveraging knowledge from its structural analog, articaine, and employing standard, robust methodologies, researchers can efficiently determine its primary clearance mechanism, assess its hepatic metabolic stability, and identify its biotransformation products. The results of these studies are critical for predicting in vivo pharmacokinetic behavior, understanding potential drug-drug interactions, and ensuring the overall safety and efficacy profile of this new chemical entity. The logical progression from broad hydrolysis screening to specific hepatic stability and metabolite identification ensures a self-validating system, where each experiment informs the next, leading to a cohesive and trustworthy metabolic profile.

References

-

Oertel, R., Rahn, R., & Kirch, W. (1997). Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration. European Journal of Clinical Pharmacology, 53(3-4), 253–257. [Link]

-

Waters Corporation. (n.d.). Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting. Waters. [Link]

-

Saari, T. I. (2009). Cytochrome P450-mediated drug interactions affecting lidocaine. CORE. [Link]

-

Cisneros, A., et al. (2022). Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. International Journal of Molecular Sciences, 23(13), 6936. [Link]

-

Majumdar, S., & Nema, S. (2003). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 19(1), 19-33. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Wikipedia. (n.d.). Articaine. [Link]

-

Agrawal, S. S., & Abedeen, Z. (2023). The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. International Research Journal of Medicine and Surgery, 2(2), 8-12. [Link]

-

Cui, W., & Gu, Z. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 407(25), 7523-7532. [Link]

-

Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Ohnishi, N., et al. (2022). Distinctive in vitro ATP Hydrolysis Activity of AtVIPP1, a Chloroplastic ESCRT-III Superfamily Protein in Arabidopsis. Plant and Cell Physiology, 63(7), 967-977. [Link]

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. [Link]

-

Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 57-74. [Link]

-

Saari, T. I., et al. (2009). Cytochrome P450-mediated drug interactions affecting lidocaine. HELDA. [Link]

-

Obach, R. S. (2010). A METABOLITE IDENTIFICATION WORK FLOW USING LIQUID CHROMATOGRAPHY ULTRA HIGH-RESOLUTION MASS SPECTROMETRY. ResearchGate. [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

-

Klein, J. A. (n.d.). Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism. Liposuction 101. [Link]

-

SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

-

Septodont. (2022, June 28). ARTICAINE AND LIDOCAINE: HOW THEIR CHEMICAL PROPERTIES CAN IMPACT YOUR CLINICAL USE. [Link]

-

ChemSurvival. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Agilent. (n.d.). Agilent Metabolomics Workflow. [Link]

-

Martin, E., et al. (2021). Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. British Dental Journal, 231(1), 41-49. [Link]

-

ResearchGate. (n.d.). Structure formula of articaine. [Link]

-

Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. [Link]

-

Grove, R. I., & Sudduth, R. L. (1981). Hydrolysis of phospholipids by embryonic palate mesenchyme cells in vitro. Biochimica et Biophysica Acta, 663(3), 671-678. [Link]

Sources

- 1. Articaine - Wikipedia [en.wikipedia.org]

- 2. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.vivarep.com [cdn.vivarep.com]

- 4. Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]

- 8. mttlab.eu [mttlab.eu]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. researchgate.net [researchgate.net]

- 11. mercell.com [mercell.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

A Strategic Approach to the Preliminary Toxicity Screening of Isopropylarticaine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The development of novel local anesthetic agents, such as Isopropylarticaine, a derivative of the widely used articaine, necessitates a robust and scientifically sound preliminary toxicity screening program. This guide outlines a comprehensive, tiered approach to evaluating the toxicological profile of Isopropylarticaine, ensuring both scientific integrity and ethical considerations. By integrating in vitro and in vivo methodologies, this framework aims to identify potential hazards early in the drug development process, thereby de-risking subsequent development and informing critical decision-making. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for the toxicological assessment of this novel chemical entity.

Introduction: The Rationale for Isopropylarticaine and the Imperative of Early Toxicity Screening

Articaine, a thiophene-containing amide local anesthetic, has gained significant traction in clinical practice due to its rapid onset and favorable safety profile.[1] Its unique ester group facilitates rapid hydrolysis in the blood, potentially lowering the risk of systemic toxicity compared to other local anesthetics.[2] Isopropylarticaine, as a novel derivative, likely aims to build upon these advantages, possibly offering enhanced potency, duration of action, or an improved safety margin.

However, any structural modification to an existing drug molecule mandates a thorough toxicological evaluation. Early-stage toxicity screening is not merely a regulatory hurdle but a critical component of drug development that can prevent costly late-stage failures.[3] This guide provides a strategic workflow for the preliminary toxicity assessment of Isopropylarticaine, commencing with high-throughput in vitro assays and progressing to targeted in vivo studies.

A Tiered Approach to Toxicity Screening

A tiered or phased approach to toxicity testing is a widely accepted strategy that allows for early decision-making and minimizes the use of animals. The proposed workflow for Isopropylarticaine is designed to be sequential, with the results of each tier informing the necessity and design of subsequent studies.

Caption: Tiered toxicity screening workflow for Isopropylarticaine.

Tier 1: Foundational In Vitro Assessment

The initial tier of testing focuses on cell-based assays to rapidly assess the fundamental toxicity of Isopropylarticaine.

Cytotoxicity: Establishing a Cellular Safety Profile

The cytotoxic potential of local anesthetics is a critical parameter, as it can indicate the likelihood of local tissue damage.[4] The toxic effects are often time- and concentration-dependent.[4] A panel of cell lines should be selected to represent tissues relevant to the intended clinical application (e.g., dental pulp stem cells, neurons, muscle cells, and fibroblasts).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a range of Isopropylarticaine concentrations (e.g., 0.1 µM to 10 mM) for various time points (e.g., 24, 48, and 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality and Self-Validation: The use of multiple cell lines and time points provides a more comprehensive understanding of Isopropylarticaine's cytotoxic profile. Corroborating the MTT results with a secondary assay, such as the Lactate Dehydrogenase (LDH) assay which measures membrane integrity, will enhance the trustworthiness of the findings.

| Parameter | Description | Example Endpoint |

| IC50 | The concentration of Isopropylarticaine that inhibits 50% of cell viability. | µM or mM |

| Cell Line Specificity | Comparison of IC50 values across different cell types. | e.g., Neuronal vs. Fibroblast cells |

| Time-Dependency | Changes in IC50 values at different exposure durations. | 24h vs. 48h vs. 72h |

Table 1: Key Quantitative Data from In Vitro Cytotoxicity Assays.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is crucial to identify substances that can cause genetic alterations, which may lead to cancer or heritable defects.[5] A standard battery of in vitro tests is recommended by regulatory bodies like the OECD.[6]

Recommended In Vitro Genotoxicity Battery:

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This initial screen assesses the potential of Isopropylarticaine and its metabolites to induce gene mutations in bacteria. The inclusion of a metabolic activation system (S9 fraction) is crucial.[7]

-

In Vitro Micronucleus Test (OECD 487): This assay, conducted in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes), detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[6]

-

In Vitro Mouse Lymphoma Assay (MLA - OECD 490) or HPRT Assay: These assays detect gene mutations in mammalian cells.

Causality and Self-Validation: A positive result in any of these assays would trigger further investigation and could be a significant hurdle for the continued development of Isopropylarticaine. The use of a battery of tests covering different genotoxic endpoints provides a robust assessment.

Tier 2: In Vivo Acute Toxicity and Local Tolerance

Following a favorable in vitro profile, the next tier involves in vivo studies to understand the compound's effects in a whole organism.

Acute Systemic Toxicity

This study aims to determine the potential for toxicity following a single, high dose of Isopropylarticaine. The Fixed Dose Procedure (OECD Guideline 420) is a refined method that uses fewer animals and relies on the observation of clear signs of toxicity rather than death as the endpoint.[8]

Experimental Protocol: Acute Systemic Toxicity (Adapted from OECD 420)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

-

Dose Selection: Based on the in vitro cytotoxicity data, select a starting dose. The procedure uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Administration: Administer Isopropylarticaine via a clinically relevant route (e.g., subcutaneous injection).

-

Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[8] Pay close attention to signs of central nervous system (CNS) and cardiovascular system (CVS) toxicity, which are common with local anesthetics.[9][10]

-

Endpoint: The study determines the dose that causes evident toxicity but no mortality.

Causality and Self-Validation: This study provides a first indication of the in vivo therapeutic index. The detailed clinical observations are critical for identifying the primary target organs of toxicity.

Local Tissue Tolerance

Given that Isopropylarticaine will be administered locally, assessing its potential for local irritation and damage is paramount.

Experimental Protocol: Local Tissue Tolerance

-

Animal Model: Use a suitable animal model, such as rabbits or rats.

-

Administration: Inject Isopropylarticaine at the intended therapeutic concentration and volume into a relevant tissue (e.g., subcutaneous or intramuscular). Include a vehicle control and a positive control (e.g., a known irritant).

-

Macroscopic and Microscopic Evaluation: After a defined period (e.g., 24, 48, and 72 hours), euthanize the animals and perform a macroscopic evaluation of the injection site for signs of erythema, edema, and necrosis. Collect tissue samples for histopathological examination to assess for inflammation, cellular infiltration, and tissue damage.

Causality and Self-Validation: This study directly assesses the local safety of Isopropylarticaine at the site of administration. Histopathology provides definitive evidence of any tissue damage.

Tier 3: Preliminary Mechanistic and Extended Toxicity Assessment

If the results from Tiers 1 and 2 are promising, preliminary studies to investigate potential target organ toxicity and mechanisms of action can be initiated.

Cardiovascular and Central Nervous System Safety Pharmacology

The CNS and CVS are the primary targets for systemic toxicity of local anesthetics.[9] Early assessment of potential liabilities in these systems is crucial.

Cardiovascular Assessment:

-

In Vitro: hERG channel assay to assess the potential for QT prolongation.

-

In Vivo: Telemetry in a conscious, freely moving animal model (e.g., rat or dog) to monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of Isopropylarticaine.

Central Nervous System Assessment:

-

In Vivo: A functional observational battery (FOB) in rodents to assess changes in behavior, motor activity, and neurological function.

Caption: Potential toxicity pathways of Isopropylarticaine.

Conclusion: A Roadmap to Informed Decision-Making

This in-depth technical guide provides a structured and scientifically rigorous framework for the preliminary toxicity screening of Isopropylarticaine. By following this tiered approach, researchers and drug development professionals can efficiently and effectively characterize the toxicological profile of this novel local anesthetic. The emphasis on understanding the causality behind experimental choices and incorporating self-validating measures ensures the generation of high-quality, reliable data. This, in turn, facilitates informed decision-making, optimizes resource allocation, and ultimately contributes to the development of safer and more effective therapeutic agents. The toxicity of articaine itself is considered comparable to lidocaine, and preclinical studies have shown it to be a safe local anesthetic.[11][12] By analogy, a thorough and systematic evaluation of Isopropylarticaine will determine if it maintains or improves upon this favorable safety profile.

References

-

Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. (2023). PubMed Central. Retrieved from [Link]

-

In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. (n.d.). NIH. Retrieved from [Link]

-

Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. (2021). PubMed Central. Retrieved from [Link]

-

Studies on the toxicological profile of the local anaesthetic articaine. (n.d.). PubMed. Retrieved from [Link]

-

Biomarkers for in vitro developmental toxicity screening in a human system. (2021). FDA. Retrieved from [Link]

-

Preliminary Phytochemical Screening and Toxic Effect of Melanthera scandens Leaf Extracts Using Brine Shrimp (Artemia salina) Test. (2016). ResearchGate. Retrieved from [Link]

-

Local Anesthetic Toxicity. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Local Anesthetic Systemic Toxicity. (n.d.). NYSORA. Retrieved from [Link]

-

Exploring the antimicrobial potential of the articaine derivative in oral infections. (2023). PMC - NIH. Retrieved from [Link]

-

Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (n.d.). PubMed Central. Retrieved from [Link]

-

Early toxicity screening strategies. (n.d.). PubMed. Retrieved from [Link]

-

EC and OECD Test Guidelines for genotoxicity that require the addition of an exogenous metabolising system. (2006). ResearchGate. Retrieved from [Link]

-

Articaine and neurotoxicity – a review. (2014). ResearchGate. Retrieved from [Link]

-

First Report on the Chemical Composition, Antioxidant Capacity, and Preliminary Toxicity to Artemia salina L. of Croton campinarensis Secco, A. Rosário & PE Berry (Euphorbiaceae) Essential Oil, and In Silico Study. (2022). MDPI. Retrieved from [Link]

-

The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. (2023). MDPI. Retrieved from [Link]

-

Articaine and neurotoxicity: A review. (2017). Vrije Universiteit Amsterdam - VU Research Portal. Retrieved from [Link]

-

Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. (2024). Medscape. Retrieved from [Link]

-

Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. (n.d.). Anticancer Research. Retrieved from [Link]

-

Toxicity Test of Strong Drug Using the BSLT (Brine Shrimp Lethality Test) Method. (n.d.). International Journal of Health Sciences and Research. Retrieved from [Link]

-

Articaine. (n.d.). Wikipedia. Retrieved from [Link]

-

Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines. (2016). SciELO. Retrieved from [Link]

-

Local Anesthetic Systemic Toxicity (LAST) – a Review and Update. (n.d.). RedEMC. Retrieved from [Link]

-

Local Anesthetic Toxicity Guidelines. (2024). Medscape Reference. Retrieved from [Link]

-

TOXICITY FROM LOCAL ANAESTHETIC DRUGS. (n.d.). Update in Anaesthesia. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (2021). Septodont USA. Retrieved from [Link]

-

AAGBI Safety Guidelines. (n.d.). Retrieved from [Link]

-

OECD Guideline for the Testing of Chemicals 420. (2001). OECD. Retrieved from [Link]

-

OECD Test Guidelines for Genetic Toxicology. (n.d.). ISS. Retrieved from [Link]

-

LABELING. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Local Anesthetic Systemic Toxicity and Allergy to Local Anesthetics. (n.d.). AccessAnesthesiology. Retrieved from [Link]

-

Guidance Document on Revisions to OECD Genetic Toxicology Test Guidelines. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Exploring the antimicrobial potential of the articaine derivative in oral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Articaine - Wikipedia [en.wikipedia.org]

- 3. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 6. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.wfsahq.org [resources.wfsahq.org]

- 11. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the toxicological profile of the local anaesthetic articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Unique Profile of Articaine

An In-Depth Technical Guide to the Receptor Binding Affinity of Articaine and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of the receptor binding affinity of the local anesthetic articaine, with the principles and methodologies directly applicable to the study of its derivatives, such as isopropylarticaine. As specific research on "isopropylarticaine" is not prevalent in current literature, this document focuses on the well-characterized parent compound, articaine, to establish a foundational understanding of its interaction with its primary molecular target.

Articaine is a potent, short-acting local anesthetic belonging to the amino-amide class.[1] Its chemical structure is distinct from other amide anesthetics due to the presence of a thiophene ring in place of the more common benzene ring.[2][3] This modification enhances its lipophilicity, facilitating more efficient diffusion through nerve cell membranes.[2] Additionally, articaine possesses an ester group within its side chain, which allows for rapid hydrolysis and inactivation by plasma esterases, contributing to its short half-life and favorable safety profile.[3][4] The primary mechanism of action for articaine, like all local anesthetics, is the reversible blockade of nerve impulse conduction by inhibiting voltage-gated sodium channels.[1][5][6]

The Primary Molecular Target: Voltage-Gated Sodium Channels (Nav)

The principal pharmacological targets of local anesthetics are the voltage-gated sodium channels (Nav), which are transmembrane proteins responsible for the rapid influx of sodium ions that initiate and propagate action potentials in excitable cells like neurons.[7][8][9] Articaine exerts its effect by physically binding to a specific receptor site within these channels, thereby preventing the conformational changes required for ion permeation.

The Binding Site: A Look Inside the Channel Pore

Articaine binds reversibly to the α-subunit of the voltage-gated sodium channel, which forms the central pore.[1][4][10] The receptor site is located on the intracellular portion of the channel, meaning the anesthetic molecule must first cross the cell membrane to reach its target.[9][11] The un-ionized, lipid-soluble form of the articaine molecule is responsible for this membrane transit, while the ionized, cationic form is thought to be the primary species that binds to the receptor site.[9][11] Studies have identified that articaine interacts strongly with a specific phenylalanine residue in the D4S6 segment of the channel, a known component of the local anesthetic binding site.[12]

State-Dependent Binding: A Key to Efficacy

A critical aspect of articaine's mechanism is its state-dependent binding affinity. Voltage-gated sodium channels can exist in three primary conformational states:

-

Resting State: The channel is closed but available to be opened by a depolarizing stimulus.

-

Open State: The channel is activated upon membrane depolarization, allowing sodium ion influx.

-

Inactivated State: The channel is closed and non-conductive, and cannot be opened by further depolarization until the membrane repolarizes.

Articaine exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][4][6][12] This phenomenon, known as use-dependent or phasic blockade , is clinically significant. Nerves that are firing more frequently (as is common in pain pathways) will have their sodium channels spending more time in the open and inactivated states, making them more susceptible to blockade by articaine.[6][11] This preferential binding to active channels enhances the anesthetic effect where it is most needed.

Caption: State-dependent binding of articaine to the voltage-gated sodium channel.

Quantitative Receptor Binding Affinity of Articaine

The affinity of articaine for its receptor can be quantified by determining its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the sodium channel activity. Studies on rat skeletal muscle (rNav1.4) channels have provided precise IC₅₀ values for each channel state.[12]

| Channel State | Articaine IC₅₀ (µM) | Relative Affinity |

| Resting | 378 ± 26 | 1x |

| Inactivated | 40.6 ± 2.7 | 9.3x |

| Open | 15.8 ± 1.5 | 23.9x |

| Data from a study on rNav1.4 channels expressed in Hek293t cells.[12] |

Furthermore, the high-affinity block of open channels is preserved across different neuronal sodium channel isoforms, with IC₅₀ values of 8.8 ± 0.1 µM for human Nav1.7 and 22.0 ± 0.5 µM for rat Nav1.8.[12] This demonstrates the potent inhibitory effect of articaine on the key channels involved in nociception.

Methodologies for Determining Receptor Binding Affinity

To determine the binding affinity of a novel derivative like isopropylarticaine, two gold-standard techniques are employed: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for studying drug-receptor interactions.[13] The most common format is a competitive binding assay, where the unlabeled test compound (isopropylarticaine) competes with a known radiolabeled ligand for binding to the target receptor.

The choice of a competitive assay format is logical because it allows for the determination of the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radioligand with known binding characteristics. The receptor source is typically cell membranes from a stable cell line (e.g., HEK293) engineered to express a specific subtype of the voltage-gated sodium channel. This ensures a homogenous and high-density population of the target receptor, leading to a robust and reproducible signal.

-

Receptor Preparation:

-

Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-batrachotoxinin-A 20-α-benzoate), and assay buffer. The radioligand concentration should ideally be at or below its dissociation constant (Kd) to ensure sensitive competition.[15]

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a known, non-labeled competitor (e.g., veratridine) to saturate the receptors and prevent radioligand binding.

-

Test Compound Wells: Add membrane preparation, the radioligand, and serial dilutions of isopropylarticaine.

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.[14]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the isopropylarticaine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique used to measure binding kinetics and affinity.[17][18] It has become a gold standard for characterizing biomolecular interactions, including those between small molecules and proteins.[18][19]

SPR is chosen for its ability to provide not just the binding affinity (K_D) at equilibrium, but also the kinetic rate constants for association (k_on) and dissociation (k_off). This provides a more complete picture of the binding event. In a typical setup for a small molecule like isopropylarticaine, the much larger protein (Nav channel) is immobilized on the sensor chip surface. This orientation is preferred because the mass change upon binding of the small molecule analyte will be more readily detectable against the stable baseline of the immobilized protein.[19]

-

Protein Preparation:

-

Obtain a purified, soluble preparation of the target Nav channel protein or a key ligand-binding domain. This is often the most challenging step for integral membrane proteins.

-

-

Sensor Chip Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize the purified Nav channel protein onto the chip surface to a desired density.

-

Deactivate any remaining active esters on the surface. A reference channel should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of precise dilutions of isopropylarticaine in a suitable running buffer (e.g., HBS-EP+). The buffer may contain a small amount of a solvent like DMSO if the compound has limited aqueous solubility.[19]

-

Inject the different concentrations of isopropylarticaine over both the protein-coupled and reference channels at a constant flow rate. This is the association phase .

-

After the association phase, switch back to injecting only the running buffer. This is the dissociation phase , where the bound analyte unbinds from the immobilized protein.[20]

-

Between different analyte injections, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte and prepare the surface for the next cycle.

-

-

Data Acquisition and Analysis:

-

The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the mass of analyte binding. This is recorded in real-time as a sensorgram (Response Units vs. Time).

-

Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves from the sensorgrams for all tested concentrations simultaneously to a suitable kinetic binding model (e.g., a 1:1 Langmuir model).

-

This fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.

-

Caption: Conceptual workflow of an SPR experiment and the resulting sensorgram.

Potential Off-Target Interactions

While voltage-gated sodium channels are the primary targets, it is crucial in drug development to assess potential off-target binding. Some local anesthetics have been shown to interact with other receptors, such as N-methyl-D-aspartate (NMDA) receptors, although this interaction is typically of much lower affinity and occurs at higher concentrations than those required for sodium channel blockade.[21] Additionally, given the lipophilic nature of articaine, its interactions with the lipids of the cell membrane itself have been studied, suggesting intercalation into the lipid bilayer which may indirectly influence membrane protein function.[22][23]

Conclusion

The receptor binding affinity of articaine is characterized by a potent, state-dependent interaction with voltage-gated sodium channels. Its preferential binding to open and inactivated channels underlies its clinical efficacy as a local anesthetic. A thorough investigation of a derivative like isopropylarticaine would necessitate a multi-faceted approach, employing both radioligand binding assays to determine affinity (Ki) across various Nav subtypes and Surface Plasmon Resonance to elucidate the full kinetic profile (kon, koff, and KD) of the drug-receptor interaction. These data are fundamental to understanding the compound's potency, selectivity, and potential for therapeutic development.

References

-

Oertel, R., Rahn, R., & Kirch, W. (2012). Articaine: a review of its use for local and regional anesthesia. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Articaine. PubChem. [Link]

-

Fischer, A., et al. (2012). Interaction of local anaesthetic articaine enantiomers with brain lipids: a Langmuir monolayer study. PubMed. [Link]

-

Sugimoto, M., et al. (2000). Local anaesthetics have different mechanisms and sites of action at the recombinant N-methyl-D-aspartate (NMDA) receptors. PubMed Central. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

-

Zhang, Y., & Ye, L. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

-

Szymańska, J. (2018). Chemical structure of articaine and its distinguishing features. ResearchGate. [Link]

-

Fozzard, H. A., et al. (2009). State-dependent block of Na+ channels by articaine via the local anesthetic receptor. Journal of Membrane Biology. [Link]

-

Sharif, N. A., et al. (1998). Studies on receptor binding and signal transduction pathways of unoprostone isopropyl. PubMed. [Link]

-

The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

-

Jann, M. W. (1998). In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics. ResearchGate. [Link]

-

Snoeck, M. (2012). Articaine: A review of its use for local and regional anesthesia. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Boiteux, C., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. PNAS. [Link]

-

Wikipedia. (n.d.). Local anesthetic. Wikipedia. [Link]

-

JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. YouTube. [Link]

-

Martin, E., et al. (2022). The potential of articaine as new generation of local anesthesia in dental clinics: A review. Journal of Dental Anesthesia and Pain Medicine. [Link]

-

Rumpf, C., et al. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology. [Link]

-

Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

-

Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

-

Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. PubMed. [Link]

-

BrainKart. (2017). Local Anesthetic: Structure Activity Relationships. BrainKart. [Link]

-

XanTec bioanalytics. (n.d.). Whitepapers | Protein-Small Molecule Biomolecular Interactions – a Retrospective. XanTec. [Link]

-

de Lera Ruiz, M., & Kraus, R. L. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. [Link]

-

Finn, F. M., et al. (1984). Receptor affinity chromatography. PubMed. [Link]

-

WikiAnesthesia. (2022). Local anesthetics. WikiAnesthesia. [Link]

-

Fiedler, M., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

-

Taylor & Francis. (n.d.). Voltage gated sodium channels as drug discovery targets. Taylor & Francis Online. [Link]

-

Dentalnotebook. (n.d.). Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. Dentalnotebook. [Link]

-

Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]

-

Brieflands. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Articaine | C13H20N2O3S | CID 32170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. pnas.org [pnas.org]

- 8. tandfonline.com [tandfonline.com]

- 9. medistudygo.com [medistudygo.com]

- 10. Local anesthetics - WikiAnesthesia [wikianesthesia.org]

- 11. Local anesthetic - Wikipedia [en.wikipedia.org]

- 12. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. revvity.com [revvity.com]

- 16. brieflands.com [brieflands.com]

- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Protein Small Molecule Biomolecular Interactions A Retrospective | Whitepapers | XanTec [xantec.com]

- 20. affiniteinstruments.com [affiniteinstruments.com]

- 21. Local anaesthetics have different mechanisms and sites of action at the recombinant N-methyl-D-aspartate (NMDA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Interaction of local anaesthetic articaine enantiomers with brain lipids: a Langmuir monolayer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rapidnovor.com [rapidnovor.com]

Methodological & Application

Foreword: The Analytical Imperative for Articaine

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Articaine Hydrochloride

Articaine Hydrochloride, a potent amide-type local anesthetic, is a cornerstone of modern dental practice. Its efficacy is rooted in its rapid onset and intermediate duration of action, properties derived from its unique thiophene ring structure and the ester group that allows for rapid metabolism in the body.[1][2] The precise quantification of Articaine in raw materials (drug substance) and finished pharmaceutical products (drug product) is not merely a regulatory formality; it is a critical component of ensuring patient safety and therapeutic efficacy.

This application note provides a comprehensive, field-proven protocol for the analysis of Articaine Hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind the methodological choices, empowering researchers, quality control analysts, and formulation scientists to not only replicate this method but also to adapt and troubleshoot it effectively. The methodology detailed herein is designed to be robust, specific, and stability-indicating, conforming to the stringent standards of international regulatory bodies such as the International Council for Harmonisation (ICH).

Principle of the Chromatographic Method

The analysis of Articaine Hydrochloride is optimally achieved through RP-HPLC with UV detection. Articaine is a moderately polar molecule, making it an ideal candidate for separation on a non-polar stationary phase (such as C8 or C18) with a polar mobile phase.[3][4] The core principle involves the differential partitioning of the analyte between the stationary and mobile phases.

In this method, a buffered aqueous-organic mobile phase is used. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for ensuring the consistent ionization state of Articaine and achieving reproducible retention times and sharp peak shapes. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's retention time. Detection is performed at a wavelength near the absorbance maximum of Articaine, providing high sensitivity and specificity.

Materials and Instrumentation

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator or vacuum degasser.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Nylon or PTFE syringe filters (0.45 µm).

Reagents and Standards

-

Articaine Hydrochloride Reference Standard (CRS/USP RS).[5]

-

Acetonitrile (HPLC grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent grade).[3]

-

Orthophosphoric Acid (85%) (Analytical Reagent grade).

-

Water (HPLC grade or Milli-Q).

Experimental Protocol: Assay of Articaine Hydrochloride

This protocol is optimized for the quantification of Articaine in a drug substance or a simple formulation.

Chromatographic Conditions

The following conditions have been established for optimal separation and quantification.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and efficiency for Articaine and its related compounds. The C18 chemistry offers robust hydrophobic retention. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 40:60 v/v) | The ratio is optimized for an ideal retention time (typically 5-10 minutes) and separation from potential impurities.[3][6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without generating excessive backpressure. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |

| Detection | UV at 273 nm | This wavelength is near the absorbance maximum of Articaine, providing excellent sensitivity.[3][7] |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |

| Run Time | 15 minutes | Sufficient time to allow for the elution of the main peak and any late-eluting impurities. |

Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Accurately weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC grade water.[6] Adjust the pH to 3.0 with dropwise addition of orthophosphoric acid.

-

Mobile Phase: Prepare the mobile phase by mixing the Phosphate Buffer and Acetonitrile in the ratio specified in the chromatographic conditions table (e.g., 600 mL buffer with 400 mL acetonitrile).[6] Degas the solution using sonication or vacuum filtration before use.

-

Diluent: The mobile phase is used as the diluent to ensure peak shape integrity and avoid solvent effects.

-

Standard Solution (Concentration: ~100 µg/mL): Accurately weigh approximately 25 mg of Articaine Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 25 mL with the diluent. This yields a final concentration of approximately 100 µg/mL.

-

Sample Solution (Concentration: ~100 µg/mL): Prepare a solution of the Articaine drug substance or product to obtain a theoretical final concentration of 100 µg/mL using the diluent. For formulations, this may involve an initial extraction or dissolution step. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Standard Solution five or six times and evaluate the following parameters.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | NMT 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| % RSD of Peak Area | NMT 1.0% | Demonstrates the precision of the injector and the stability of the system.[8] |

| Theoretical Plates (N) | NLT 2000 | Indicates the efficiency of the separation. |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform the System Suitability Test. The results must meet the acceptance criteria before proceeding.

-

Inject a diluent blank to ensure no interfering peaks are present.

-

Inject the Standard Solution, followed by the Sample Solution(s). It is recommended to bracket sample injections with standard injections to account for any system drift.

Calculation

The concentration of Articaine Hydrochloride in the sample is calculated using the peak areas from the chromatograms and the following formula:

Assay (% of Label Claim) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

-

Area_Sample: Peak area of Articaine in the sample chromatogram.

-

Area_Standard: Average peak area of Articaine from the standard injections.

-

Conc_Standard: Concentration of the Articaine Hydrochloride Reference Standard solution (e.g., in mg/mL).

-

Conc_Sample: Nominal concentration of the sample solution (e.g., in mg/mL).

Method Validation: Ensuring Trustworthiness

A core tenet of analytical science is that every protocol must be a self-validating system. The method described must be rigorously validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a method to be "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[10][11]

Forced Degradation Protocol: To establish this, forced degradation studies are performed on the Articaine drug substance. The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection.[10]

-

Acid Hydrolysis: Reflux with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Reflux with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid drug to heat (e.g., 105°C).

-

Photolytic Degradation: Expose drug solution to UV light (e.g., 254 nm).

The stressed samples are then analyzed. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the parent Articaine peak. A PDA detector is invaluable here for checking peak purity.

Validation Parameters Summary

The following parameters must be evaluated and meet predefined acceptance criteria.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[3] |

| Accuracy (Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[12] |

| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate sample preparations.[12] |

| Precision (Intermediate) | %RSD ≤ 2.0% across different days, analysts, or instruments.[3] |

| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1.[3] |

| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1; must be accurate and precise.[3][13] |

| Robustness | %RSD ≤ 2.0% when method parameters (pH, flow rate, % organic) are slightly varied.[3] |

References

-

Jebaraj AS, Prasanna R, Sivakumar T (2014) Simultaneous Electrochemical Determination of Articaine HCl and Epinephrine. International Journal of Electrochemical Science, 9: 5885-5896. Available from: [Link]

-

Antec Scientific (n.d.). Articaine & Epinephrine Injection According to USP Method. Available from: [Link]

-

Khan, S., & Khan, F. N. (2024). Optimized RP-HPLC method development and validation for quantification of articaine in bulk and nanostructured lipid carriers using a quality-by-design framework. Accreditation and Quality Assurance. Available from: [Link]

-

SIELC Technologies (n.d.). Separation of Articaine hydrochloride on Newcrom R1 HPLC column. Available from: [Link]

-

ResearchGate (n.d.). Stability-indicating HPLC assay for determination of prilocaine and procaine drug combinations. Available from: [Link]

-

ResearchGate (n.d.). A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. Available from: [Link]

-

Master Analyse et Controle (n.d.). Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Available from: [Link]

-

ResearchGate (n.d.). Determination of two ingredients in compound articaine hydrochloride injection by HPLC method. Available from: [Link]

-

Trungtamthuoc.com (2025). Articaine Hydrochloride USP 2025. Available from: [Link]

-

Impactfactor.org (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Available from: [Link]

-

Der Pharma Chemica (n.d.). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Available from: [Link]

-

EDQM (n.d.). Articaine Hydrochloride CRS. Available from: [Link]

-

JMPAS (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Available from: [Link]

-

Brieflands (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Available from: [Link]

-

USP (n.d.). Articaine Hydrochloride. Available from: [Link]

-

ResearchGate (2023). Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC? Available from: [Link]

-

Impactfactor.org (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. Available from: [Link]

-

ResearchGate (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics. Available from: [Link]

-

OAText (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available from: [Link]

-

PubMed (2015). Impurity Profiling of Ibandronate Sodium by HPLC-CAD. Available from: [Link]

-

NIH (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

MicroSolv Technology Corporation (2025). What is the difference between related compounds and related substances in pharmaceutical HPLC. Available from: [Link]

-

Moehs Ibérica (n.d.). ARTICAINE HYDROCHLORIDE Safety Data Sheet. Available from: [Link]

-

CIPAC (2020). Multi-active method for the analysis of active substances in formulated products. Available from: [Link]

-

Carestream Health (2007). PRODUCT MONOGRAPH ZORCAINE. Available from: [Link]

-

Trungtamthuoc.com (2025). Articaine Hydrochloride and Epinephrine Injection - Definition, Identification, Assay - USP 2025. Available from: [Link]

-

Scribd (n.d.). Articaine Hydrochloride and Epinephrine Injection. Available from: [Link]

-

Trungtamthuoc.com (2025). Articaine Hydrochloride and Epinephrine Injection USP 2025. Available from: [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. jmpas.com [jmpas.com]

- 5. Detailed view [crs.edqm.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. impactfactor.org [impactfactor.org]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 13. oatext.com [oatext.com]

Application Notes and Protocols for Isopropylarticaine Administration in Rodents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective administration of Isopropylarticaine, a potent local anesthetic, in rodent models. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring experimental success and adherence to the highest standards of animal welfare.

Introduction to Isopropylarticaine in Rodent Research

Isopropylarticaine, commonly known as articaine, is an amide-type local anesthetic with a unique molecular structure that includes a thiophene ring and an ester side chain.[1] This structural feature allows for rapid hydrolysis by plasma esterases, resulting in a significantly shorter metabolic half-life (approximately 27-42 minutes) compared to other amide local anesthetics like lidocaine (around 90 minutes).[1] This rapid inactivation is believed to contribute to its lower systemic toxicity, making it a favorable choice for procedures requiring local anesthesia in small animal models.[1]

Articaine is effective for local and regional anesthesia and is particularly noted for its ability to diffuse efficiently through soft tissues.[2] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and propagation of nerve impulses, leading to a loss of sensation in the targeted area.[3][4]

These characteristics make Isopropylarticaine a valuable tool in rodent research for a variety of procedures, including minor surgeries, nerve blocks for pain studies, and other interventions requiring localized analgesia.

Mechanism of Action: Sodium Channel Blockade

The anesthetic effect of Isopropylarticaine is achieved through its interaction with voltage-gated sodium channels on the intracellular side of the neuronal membrane.[5] By binding to a hydrophobic pocket within the S6 subunit of the inner pore, it stabilizes the channel in its inactive state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of an action potential.[5][6]

Figure 1: Simplified diagram of Isopropylarticaine's mechanism of action.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the administration of Isopropylarticaine and other relevant local anesthetics in rodents. It is crucial to note that dosages should be calculated based on the specific needs of the study and the health status of the animal, always starting with the lowest effective dose.

| Parameter | Mouse | Rat | Reference |

| Max Recommended Dose (Articaine) | Not to exceed 7 mg/kg (extrapolated from human data) | Not to exceed 7 mg/kg (extrapolated from human data) | [7] |

| Lidocaine Max Dose | 7 mg/kg | 7 mg/kg | [8] |

| Bupivacaine Max Dose | 8 mg/kg | 8 mg/kg | [8][9] |

| Subcutaneous Injection Volume | Up to 10 ml/kg | 5-10 ml/kg | [9] |

| Intradermal Injection Volume | <0.05 ml/site | 0.05-0.1 ml/site | [9] |

| Needle Gauge | Subcutaneous | Intradermal |

| Mouse | 25-27G | 27-30G |

| Rat | 25-27G | 25-27G |

Experimental Protocols

Preparation of Isopropylarticaine Solution

Commercially available Isopropylarticaine (articaine) is typically supplied as a 4% solution (40 mg/mL) with epinephrine.[10] For many rodent procedures, a lower concentration may be sufficient and can reduce the risk of systemic toxicity.

Materials:

-

4% Isopropylarticaine HCl with epinephrine solution

-

Sterile 0.9% saline (NaCl) or sterile water for injection

-

Sterile syringes and needles

-

Sterile vials for dilution

Protocol:

-

Calculate the desired final concentration and volume. For example, to prepare a 1% solution from a 4% stock, a 1:4 dilution is required.

-

Aseptically withdraw the required volume of 4% Isopropylarticaine solution into a sterile syringe.

-

Transfer the solution to a sterile vial.

-

Add the calculated volume of sterile saline or water to the vial to achieve the final desired concentration.

-

Gently mix the solution.

-

Clearly label the vial with the drug name, final concentration, date of preparation, and expiry date (typically discard diluted solutions within 30 days unless otherwise specified).[9]

Subcutaneous Infiltration for Minor Surgical Procedures

This protocol is suitable for providing local anesthesia for procedures such as skin incisions, implantation of mini-pumps, or catheterizations.

Figure 2: Workflow for subcutaneous infiltration of Isopropylarticaine.

Step-by-Step Protocol:

-

Anesthetize the animal using an IACUC-approved general anesthetic protocol.[11]

-

Prepare the surgical site by clipping the fur and disinfecting the skin.

-

Calculate the dose of Isopropylarticaine. A common starting point is a 1% solution, with the total dose not exceeding 7 mg/kg.[7][12]

-

Draw the calculated volume of Isopropylarticaine solution into a 1 mL syringe with a 25-27G needle.

-

Gently lift a fold of skin at the intended incision line.

-

Insert the needle, bevel up, into the subcutaneous space.

-

Gently aspirate by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

-

Slowly inject the solution. A small bleb or swelling should be visible under the skin.

-

Withdraw the needle and apply gentle pressure to the injection site if needed.

-

Wait 3-5 minutes for the anesthetic to take effect before starting the surgical procedure.[1]

-

Monitor the animal's vital signs throughout the procedure.

Mental Nerve Block in Rats

This protocol is adapted from a study that successfully used 4% articaine for a mental nerve block in rats and can be used for procedures involving the lower lip and chin.[13][14]

Step-by-Step Protocol:

-

Anesthetize the rat with an appropriate general anesthetic.[13][14]

-

Position the animal to allow access to the mandible.

-

Identify the injection site, which is the anterior portion of the mental nerve.

-

Using a 4% Isopropylarticaine solution with epinephrine, draw a small volume (e.g., 0.1-0.2 mL) into a syringe with a 27-30G needle.[13][14]

-

Carefully insert the needle near the mental foramen.

-

Aspirate to check for intravascular placement.

-

Slowly inject the solution.

-

Allow sufficient time for the nerve block to take effect before beginning the procedure.

-

Closely monitor the animal for any signs of adverse reactions.

Safety and Animal Welfare Considerations

While Isopropylarticaine has a good safety profile, it is essential to adhere to best practices to minimize risks.

-

Toxicity: Overdose can lead to central nervous system (CNS) and cardiovascular toxicity.[15] Signs of CNS toxicity may include drowsiness, confusion, and excitability, while cardiovascular effects can include a drop in blood pressure.[15]

-

Irritation: Isopropylarticaine can cause skin and eye irritation.[16][17] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[18]

-

Animal Monitoring: Post-administration, animals should be closely monitored for any adverse reactions, including changes in behavior, respiration, or cardiovascular function.

-

Aspiration: Always aspirate before injecting to avoid accidental intravascular administration, which can increase the risk of systemic toxicity.

-

Dose Calculation: Accurately weigh each animal before administration to ensure correct dose calculation.

Conclusion

Isopropylarticaine is a safe and effective local anesthetic for use in rodent research when administered according to established protocols. Its rapid metabolism and lower systemic toxicity compared to other local anesthetics make it a valuable tool for a variety of procedures. By following the guidelines and protocols outlined in these application notes, researchers can ensure the welfare of their animal subjects while achieving reliable and reproducible experimental outcomes.

References

-

Effect of articaine on mental nerve anterior portion: Histological analysis in rats. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Articaine: a review of its use for local and regional anesthesia. (2012-06-05). Dove Medical Press. Retrieved from [Link]

-

RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. (2016-03-02). The University of British Columbia. Retrieved from [Link]

-